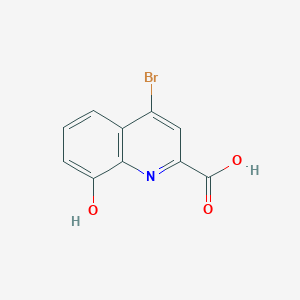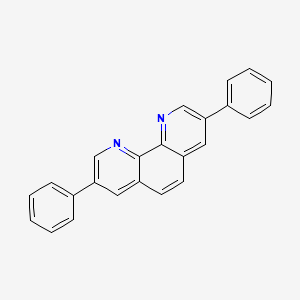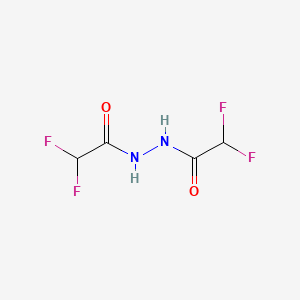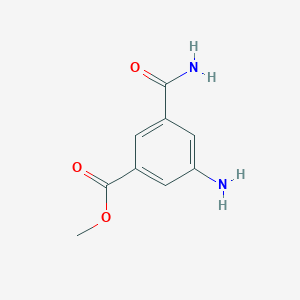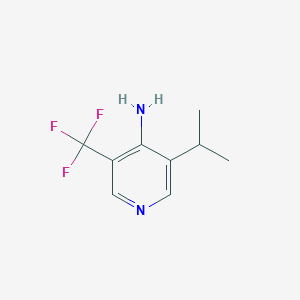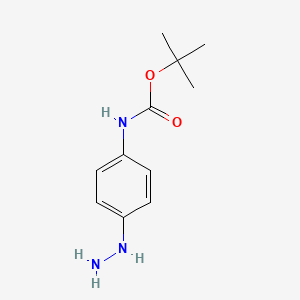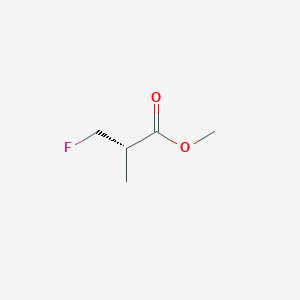![molecular formula C7H7N5O B12972476 N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)
N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide typically involves multi-step reactions. One common method includes the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by various electrophilic reactions . Another approach involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted reactions and Fischer indole-type synthesis are promising due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like NaClO2 and TEMPO.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Substitution reactions often involve alkyl halides in the presence of bases like K2CO3.
Common Reagents and Conditions
Common reagents include CuCl, NaI, and various alkyl halides. Reaction conditions often involve solvents like DMSO and DMF, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which have shown significant biological activities .
Applications De Recherche Scientifique
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, it inhibits P21-activated kinase 4 by binding to its active site, leading to the disruption of downstream signaling pathways involved in cell growth and apoptosis . This compound also induces apoptosis in cancer cells by upregulating proapoptotic proteins like caspase-3 and Bax .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives like:
- 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 4- (4- (3-chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide is unique due to its N’-hydroxy group, which enhances its binding affinity and specificity towards certain enzymes and receptors. This structural feature distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its potent biological activities .
Propriétés
Formule moléculaire |
C7H7N5O |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-6(12-13)4-2-10-7-5(4)1-9-3-11-7/h1-3,13H,(H2,8,12)(H,9,10,11) |
Clé InChI |
MMDCBIOVSPELPT-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C2=CN=CN=C2N1)/C(=N/O)/N |
SMILES canonique |
C1=C(C2=CN=CN=C2N1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
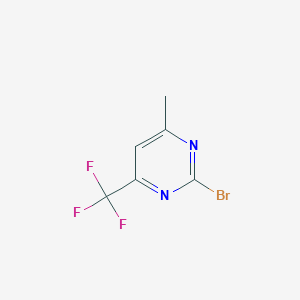
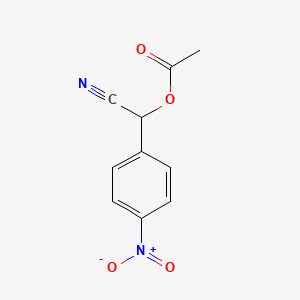
![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)

